

A Technical Guide to Human Angiotensinogen (1-13): Structure, Properties, and Experimental Analysis

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Compound of Interest		
Compound Name:	Angiotensinogen (1-13) (human)	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] Central to this system is Angiotensinogen (AGT), a glycoprotein synthesized primarily in the liver that serves as the unique precursor for all angiotensin peptides.[3][4] The rate-limiting step in the RAS cascade is the enzymatic cleavage of AGT by renin.[5][6]

This guide focuses on the N-terminal tridecapeptide of human AGT, Angiotensinogen (1-13). This specific fragment contains the crucial cleavage site for renin and is the direct physiological substrate that initiates the entire downstream signaling pathway.[7][8] Understanding its structure, properties, and interactions is fundamental for research into hypertension, cardiovascular disease, and the development of novel RAS inhibitors.

Structure and Physicochemical Properties

- 2.1 Primary Structure Angiotensinogen (1-13) is the first 13 amino acids of the mature human angiotensinogen protein.[9][10]
- Full Sequence: H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH[8]



- One-Letter Sequence: DRVYIHPFHLVIH[8][11]
- 2.2 Physicochemical Data The key quantitative properties of human Angiotensinogen (1-13) are summarized below.

Property	Value	Reference
Molecular Weight	1645.9 g/mol	[11]
Molecular Formula	C79H116N22O17	[8]
CAS Registry Number	82048-97-3	[8]
Formal Name	L-Histidyl-L-isoleucyl-L-valyl-L-leucyl-L-histidyl-L-prolyl-L-histidyl-L-isoleucyl-L-tyrosyl-L-valyl-L-arginyl-L-aspartic acid	
Appearance	Lyophilized white powder	_

2.3 Conformational Structure As a relatively short, linear peptide, Angiotensinogen (1-13) does not possess a fixed tertiary structure in solution. Its conformation is flexible and highly dependent on the solvent environment. Structural studies on the full angiotensinogen protein have revealed that the N-terminal tail, containing the Angiotensin I sequence, undergoes a profound conformational change to bind to renin.[5][6] This "tail-into-mouth" mechanism extends the N-terminal tail, allowing the scissile bond between Leu¹⁰ and Val¹¹ to dock into the active site of renin.[5][6]

Biological Role and Signaling Pathways

Angiotensinogen (1-13) is the initiating substrate for the classical RAS pathway. Its sole identified biological function is to be cleaved by renin to produce Angiotensin I.[7][12]

- 3.1 The Classical RAS Pathway The conversion of Angiotensinogen (1-13) sets off a well-defined enzymatic cascade.
- Renin Cleavage: The enzyme renin, a highly specific aspartic protease, cleaves the peptide bond between Leucine (Leu¹⁰) and Valine (Val¹¹) of angiotensinogen.[5]



- Formation of Angiotensin I: This cleavage releases the decapeptide Angiotensin I (Asp¹-Leu¹o), which is physiologically inactive.[9][12]
- ACE Conversion: Angiotensin-Converting Enzyme (ACE), found predominantly on the surface of pulmonary and renal endothelial cells, cleaves the C-terminal dipeptide from Angiotensin I.[1][13]
- Formation of Angiotensin II: This conversion yields the octapeptide Angiotensin II (Asp¹-Phe⁸), the primary active hormone of the RAS.[1][2]



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Fig 1. Enzymatic cascade of the classical Renin-Angiotensin System.

3.2 Downstream Signaling of Angiotensin II Angiotensin II exerts its wide-ranging effects by binding to specific G protein-coupled receptors (GPCRs), primarily the AT₁ receptor.[14][15] AT₁ receptor activation is implicated in most of the physiological and pathophysiological actions of Angiotensin II.[14][16]

The binding of Angiotensin II to the AT₁ receptor predominantly activates the Gq/11 protein pathway.[15][16] This initiates a signaling cascade leading to:

- Phospholipase C (PLC) Activation: Gq/11 activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂).[17]
- Second Messenger Production: This hydrolysis generates two key second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[18]
- Calcium Mobilization: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²+).

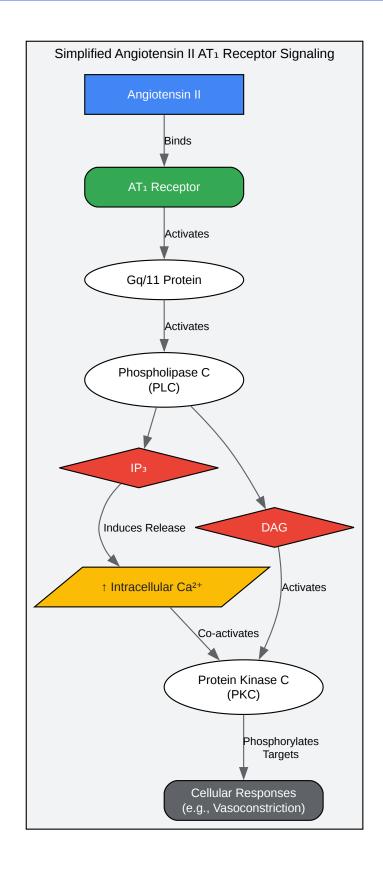






- Protein Kinase C (PKC) Activation: DAG and elevated Ca²⁺ levels synergistically activate PKC isoforms.[15]
- Cellular Responses: This cascade culminates in various cellular responses, including smooth muscle contraction (vasoconstriction), aldosterone secretion, cell growth, and inflammation.
 [1][2][3]





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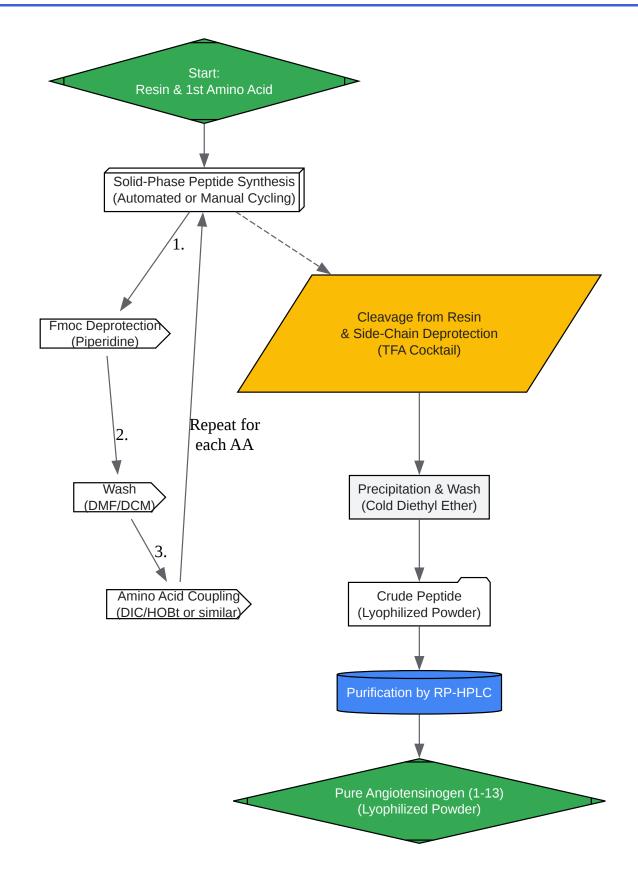
Fig 2. Downstream signaling cascade following Angiotensin II binding to the AT1 receptor.



Key Experimental Protocols

4.1 Synthesis and Purification Angiotensinogen (1-13) for research use is produced synthetically. The standard workflow involves solid-phase peptide synthesis followed by purification via RP-HPLC.[19]





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Fig 3. General workflow for the synthesis and purification of Angiotensinogen (1-13).

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Methodology: Solid-Phase Peptide Synthesis (SPPS) This protocol outlines a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[20][21]

- Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide or Wang resin) pre-loaded with the C-terminal amino acid (Histidine).
- Deprotection: Remove the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).[21]
 [22]
- Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess piperidine and byproducts.
- Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/DIEA or DIC/Oxyma) and add it to the resin. Allow the reaction to proceed to completion.
- Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (I, V, L, H, F, P, H, I, Y, V, R, D).
- Cleavage and Global Deprotection: Once the full peptide is assembled, cleave it from the resin and simultaneously remove all permanent side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water).
- Precipitation: Precipitate the crude peptide from the cleavage solution using cold diethyl ether, then centrifuge to pellet the peptide.
- Lyophilization: Dissolve the crude peptide in a water/acetonitrile mixture and freeze-dry to obtain a powder ready for purification.

Methodology: Purification by Reverse-Phase HPLC (RP-HPLC) RP-HPLC is the standard method for purifying synthetic peptides based on their hydrophobicity.[23][24][25]

System Setup: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5-10 μm particle size)
 on an HPLC system equipped with a UV detector.



Mobile Phases:

- Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[23][26]
- Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[23][26]
- Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Solvent A, or a solvent mixture that ensures complete dissolution.
- Gradient Elution: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 60 minutes) at a suitable flow rate.
- Fraction Collection: Monitor the column eluent by UV absorbance (typically at 214-220 nm)
 and collect fractions corresponding to the main product peak.[23]
- Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.
 Pool the fractions that meet the desired purity level.
- Final Lyophilization: Freeze the pooled, pure fractions and lyophilize to obtain the final peptide as a fluffy, white trifluoroacetate salt.

4.2 Structural Characterization

Methodology: LC-MS Analysis for Mass Confirmation Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the identity and purity of the synthesized peptide.

- Sample Preparation: Prepare a dilute solution of the purified peptide (~0.1 mg/mL) in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).
- LC Separation: Inject a small volume (1-5 μ L) onto an analytical C18 column. Perform a rapid separation using a gradient of water/ACN with 0.1% formic acid as a modifier.
- MS Detection: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
- Data Analysis: Scan a mass range that includes the expected m/z values for the peptide's various charge states (e.g., [M+2H]²⁺, [M+3H]³⁺). Deconvolute the resulting mass spectrum

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to confirm that the observed molecular weight matches the theoretical mass (1645.9 Da).

4.3 Functional Assays

Methodology: In Vitro Renin Cleavage Assay This assay measures the activity of renin by quantifying its cleavage of Angiotensinogen (1-13) into Angiotensin I. The product is typically quantified by LC-MS/MS or ELISA.[27][28][29]

- Reaction Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl).
- · Reagents:
 - Substrate: Angiotensinogen (1-13) (human) at a known concentration (e.g., 1-10 μM).
 - Enzyme: Recombinant human renin.
 - Inhibitor Cocktail (for termination): A solution containing protease inhibitors to stop all enzymatic activity.
 - Internal Standard: Stable isotope-labeled Angiotensin I for accurate quantification by LC-MS/MS.[30]
- Assay Procedure: a. Pre-warm the substrate solution and renin solution to 37°C. b. Initiate
 the reaction by adding renin to the substrate solution. c. Incubate the reaction mixture at
 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the
 linear range of product formation. d. Terminate the reaction by adding the inhibitor cocktail
 and the internal standard.
- Quantification of Angiotensin I: a. Sample Preparation: Perform solid-phase extraction (SPE) on the terminated reaction mixture to clean up the sample and concentrate the peptides.[31] b. LC-MS/MS Analysis: Analyze the extracted sample using a validated LC-MS/MS method. [30][32] Monitor the specific mass transitions for both native Angiotensin I and the stable isotope-labeled internal standard. c. Data Analysis: Calculate the concentration of Angiotensin I produced based on the ratio of the peak areas of the native and internal standard peptides, referenced against a standard curve. Express renin activity as the amount of Angiotensin I generated per unit of time (e.g., ng/mL/hr).[27][33]



Applications in Research and Drug Development

Angiotensinogen (1-13) is a vital tool for cardiovascular research:

- Enzyme Kinetics: It serves as the natural substrate for determining the kinetic parameters (Km, Vmax) of human renin and for studying species specificity of the renin-AGT interaction. [34][35]
- Inhibitor Screening: It is essential for high-throughput screening assays to identify and characterize novel direct renin inhibitors.
- Antibody Development: The peptide can be used as an antigen to generate specific monoclonal or polyclonal antibodies against the N-terminus of angiotensinogen.
- Diagnostic Standards: It is a critical component in plasma renin activity (PRA) assays, which are used in the differential diagnosis of hypertension and other related conditions.[27][29]

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